3-(3-Hydroxyphenyl)propionic acid

Vascular Biology Nitric Oxide Signaling Cardiovascular Pharmacology

Researchers seeking a validated eNOS activator for vasorelaxation studies often encounter isomer contamination compromising assay specificity. 3-(3-Hydroxyphenyl)propionic acid (3HPPA, CAS 621-54-5) is the meta-hydroxyl isomer uniquely capable of eNOS-mediated NO-dependent vasodilation-activity absent in the para-isomer (CAS 501-97-3). • 28±5 mmHg systolic BP reduction in SHR at 10 mg/kg i.v. without chronotropic effects • 1.56-fold greater PKC restoration vs. chlorogenic acid in Cd toxicity models • HPLC-validated reference standard: R²≥0.9979, recovery 86.84-101.56%, RSD 1.15-2.29% Supplied at ≥98% purity with ambient global shipping. For ex vivo aortic ring assays, targeted polyphenol metabolomics, and heavy metal detoxification research.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 621-54-5
Cat. No. B033180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyphenyl)propionic acid
CAS621-54-5
SynonymsDihydro-m-coumaric Acid;  NSC 33135;  NSC 39468;  m-Hydroxyphenylpropionic Acid;  β-(3-Hydroxyphenyl)propionic Acid;  β-(m-Hydroxyphenyl)propionic Acid;  3-(3-Hydroxyphenyl)propanoic Acid;  3-Hydroxyphenyl)propionic Acid;  3-(m-Hydroxyphenyl)propionic Acid; 
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCC(=O)O
InChIInChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
InChIKeyQVWAEZJXDYOKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 250 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Hydroxyphenyl)propionic Acid: Baseline Characterization


3-(3-Hydroxyphenyl)propionic acid (3HPPA, CAS 621-54-5, C9H10O3, MW 166.17) is an endogenous phenolic acid and a major gut microbial metabolite derived from dietary polyphenols including caffeic acid, chlorogenic acid, procyanidins, and citrus flavanones [1]. The compound bears a single hydroxyl group at the meta position of the phenyl ring, distinguishing it structurally from para-hydroxy isomers such as 3-(4-hydroxyphenyl)propionic acid (CAS 501-97-3) [2]. 3HPPA is commercially available as a bioactive small molecule, analytical standard (≥98% purity), and research-grade intermediate .

Endogenous gut microbial metabolite for polyphenol catabolism studies
Meta-hydroxy isomer for eNOS-mediated vascular signaling research
Analytical reference standard for HPLC-based phenolic acid quantification

Why Generic Substitution Fails for 3-(3-Hydroxyphenyl)propionic Acid


Generic substitution of 3-(3-hydroxyphenyl)propionic acid with closely related hydroxyphenylpropionic acid isomers (e.g., 3-(4-hydroxyphenyl)propionic acid, CAS 501-97-3; or 3-(2-hydroxyphenyl)propionic acid) or precursor polyphenols (e.g., chlorogenic acid, caffeic acid) is not scientifically valid due to documented divergence in bioactivity, metabolic fate, and analytical behavior. The meta-hydroxyl position confers distinct eNOS activation capacity and vasodilatory potency that is absent in the para-isomer [1]. Furthermore, 3HPPA exhibits superior protective efficacy against cadmium-induced erythrocyte cytotoxicity compared to its dietary precursor chlorogenic acid in head-to-head comparative studies [2]. In analytical workflows, chromatographic retention time differences between 3HPPA and structurally similar phenolic acids (e.g., ferulic acid, p-coumaric acid) preclude interchangeable use as reference standards [3].

Para-isomer (4-hydroxy) lacks eNOS-mediated vasodilatory activity seen with meta-isomer
Chlorogenic acid shows lower protective effect against cadmium cytotoxicity in comparative models
Isomeric phenolic acids exhibit distinct HPLC retention; not interchangeable as analytical standards

Product-Specific Quantitative Evidence Guide


eNOS-Mediated Vasodilation vs. Para-Isomer

The meta-hydroxyl substitution of 3HPPA confers eNOS-dependent vasorelaxant activity that is not observed with the para-hydroxy isomer 3-(4-hydroxyphenyl)propionic acid. In isolated rat aortic ring assays, 3HPPA produced concentration-dependent relaxation that was abolished by eNOS inhibitor L-NAME (Nω-nitro-L-arginine methyl ester), confirming NO-mediated mechanism. The para-isomer exhibited negligible vasorelaxant activity under identical conditions [1]. In spontaneously hypertensive rats (SHR), 3HPPA (10 mg/kg, i.v.) reduced systolic blood pressure by 28 ± 5 mmHg and diastolic pressure by 22 ± 4 mmHg dose-dependently, without affecting cardiac contractility or heart rate .

eNOS Vasodilation
Head-to-head
Meta: concentration-dependent relaxation
Para: negligible activity
Supports eNOS pathway endpoint interpretation
Rat aortic ring assay; L-NAME abolished response
Vascular Biology Nitric Oxide Signaling Cardiovascular Pharmacology

Cadmium-Induced Erythrocyte Cytotoxicity Protection vs. Chlorogenic Acid

In a direct comparative study evaluating protection against cadmium (Cd)-induced erythrocyte cytotoxicity, 3HPPA demonstrated significantly greater protective efficacy than its dietary precursor chlorogenic acid (CGA). At equivalent concentrations, 3HPPA reduced Cd-induced hemolysis to a greater extent and more effectively restored PKC (protein kinase C) activity ratio. Specifically, the PKC activity ratio increased from 7.7% (CGA treatment) to 12.0% (3HPPA treatment) relative to Cd-exposed controls [1]. In vivo, 3HPPA administration to Cd-exposed mice resulted in lower erythrocyte Cd accumulation and improved membrane integrity markers compared to CGA-treated groups [2].

Cd Cytoprotection
Head-to-head
1.56× higher PKC restoration vs. CGA
Supports cytotoxicity protection endpoint review
Cd-induced erythrocyte model
Toxicology Erythrocyte Protection Oxidative Stress Heavy Metal Antagonism

Convergent Gut Microbial Metabolite Specificity

3HPPA is a convergent gut microbial metabolite derived from structurally diverse dietary polyphenols including caffeic acid, chlorogenic acid, catechin, procyanidins, hesperetin, naringenin, and ferulic acid [1][2][3]. In human fecal fermentation studies, 3HPPA production from caffeic acid and its esters reached maximal levels after 2 hours, accounting for 9-24% of the initial substrate dose, whereas the alternative metabolite benzoic acid accumulated slowly to only 4-5% after 24 hours [1]. In rats fed a catechin-supplemented diet, 3HPPA was one of three major urinary metabolites, with total excretion of these microbial metabolites accounting for 4.7 g/100 g of catechin ingested [4]. Importantly, distinct metabolic pathways produce different hydroxyphenylpropionic acid isomers: hesperetin metabolism yields 3-(3′-hydroxyphenyl)propionic acid, whereas naringenin metabolism yields 3-(4′-hydroxyphenyl)propionic acid [3].

Metabolite Yield
Reported
2–6× higher vs. benzoic acid
Supports gut metabolite biomarker context
In vitro fecal fermentation
Gut Microbiota Metabolism Polyphenol Catabolism Metabolomics Biomarker Discovery

Validated HPLC Method with Chromatographic Resolution

A validated HPLC-UV method enables simultaneous quantification of 3HPPA alongside five related phenolic compounds (chlorogenic acid, caffeic acid, p-coumaric acid, ferulic acid, hippuric acid) with baseline resolution. The method achieves linearity across defined concentration ranges with correlation coefficients of 0.9979-0.9999, average recoveries of 86.84-101.56%, and RSD of 1.15-2.29% [1]. Chromatographic conditions employ an Agilent Eclipse XDB-C18 column (250×4.6mm, 5μm) with methanol-1% acetic acid gradient elution at 1 mL/min, dual-wavelength detection (320 nm and 253 nm) [2]. This method provides validated analytical parameters that enable procurement of 3HPPA for use as an authenticated reference standard in polyphenol metabolite analysis.

HPLC Validation
Method context
R²≥0.9979; recovery 86–102%; RSD
Supports analytical method transfer for polyphenol quantification
C18 column, dual-wavelength detection
Synthetic Utility
Class-level
Chiral auxiliary precursor vs. oxidase substrate
Supports isomer-specific synthetic application review
Diastereoselective reduction context
Analytical Chemistry HPLC Method Validation Quality Control Metabolite Quantification

Chiral Auxiliary Synthesis vs. Para-Isomer Applications

3HPPA serves as a precursor for the synthesis of m-hydrobenzoin-derived chiral auxiliaries used in diastereoselective reduction of α-keto esters [1]. Unlike the para-isomer which is primarily used as a fluorogenic substrate for oxidases (e.g., horseradish peroxidase) [2], the meta-isomer provides distinct synthetic utility in asymmetric catalysis. The compound is also employed as an intermediate in the preparation of various organic synthetic products and pharmaceutical intermediates . Commercial availability at technical grade purity levels (98-99%) supports its use in synthetic applications .

Synthetic Utility
Class-level
Chiral auxiliary precursor vs. oxidase substrate
Supports isomer-specific synthetic application review
Diastereoselective reduction context
Organic Synthesis Chiral Auxiliary Asymmetric Synthesis Industrial Intermediate

Optimal Research and Industrial Application Scenarios


Cardiovascular Pharmacology: eNOS-Dependent Vasodilation

Use 3HPPA for ex vivo aortic ring assays or in vivo blood pressure studies requiring eNOS-mediated vasorelaxation. As documented in Section 3, the meta-hydroxy isomer uniquely activates eNOS to produce NO-dependent vasodilation, whereas the para-isomer exhibits negligible activity under identical conditions [1]. In SHR models, 3HPPA produces quantifiable systolic/diastolic blood pressure reduction (28 ± 5 mmHg and 22 ± 4 mmHg at 10 mg/kg i.v.) without chronotropic or inotropic effects [2].

Toxicology and Food Safety: Heavy Metal Antagonism

Employ 3HPPA as a lead compound in cadmium (Cd) toxicity antagonism research. Head-to-head data demonstrate 3HPPA provides 1.56-fold greater restoration of PKC activity compared to chlorogenic acid (12.0% vs. 7.7% increase) and more effectively reduces Cd accumulation in erythrocytes [1]. This quantitative superiority positions 3HPPA as the preferred test article over dietary precursor polyphenols for investigating mechanisms of heavy metal detoxification [2].

Metabolomics and Biomarker Discovery: Gut Microbial Catabolism

Utilize 3HPPA as a reference standard in targeted metabolomics studies of dietary polyphenol metabolism. The compound serves as a convergent endpoint metabolite from caffeic acid, chlorogenic acid, catechin, procyanidins, and citrus flavanones [1][2]. In vitro fermentation studies confirm 3HPPA accounts for up to 24% of substrate dose, representing a quantitatively dominant metabolite suitable for biomarker validation [3]. Chromatographic separation from structurally similar phenolic acids (ferulic acid, p-coumaric acid) is achievable using validated HPLC conditions [4].

Analytical Quality Control: HPLC Method Development

Procure 3HPPA analytical standard-grade material for HPLC-UV method calibration and validation in food, pharmaceutical, or biological sample analysis. The validated method described in Section 3 provides specific chromatographic parameters (C18 column, methanol-acetic acid gradient, dual-wavelength detection) with documented linearity (R² ≥0.9979), recovery (86.84-101.56%), and precision (RSD 1.15-2.29%) [1]. Commercial availability at ≥98% purity from multiple vendors supports routine use [2].

Application
Selection Property
Validation Focus
eNOS Vasodilation Research
Meta-hydroxy isomer specificity
eNOS/NO pathway endpoint confirmation
Cadmium Cytotoxicity Research
Higher protective effect in erythrocyte model
PKC activity and membrane integrity endpoints
Polyphenol Metabolomics
Convergent metabolite from multiple precursors
Quantitative predominance in fermentation models
HPLC Reference Standard
Validated chromatographic resolution
Linearity, recovery, and precision review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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